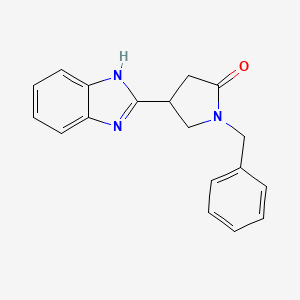

4-(1H-benzimidazol-2-yl)-1-benzylpyrrolidin-2-one

Description

Table 1: Crystallographic Parameters of Related Benzimidazole-Pyrrolidinone Hybrids

| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) |

|---|---|---|---|---|---|---|

| N-Benzyl derivative | P2₁/n | 14.3057 | 9.6392 | 16.3024 | 108.98 | 2125.8 |

| Allyl-substituted | Monoclinic | 9.0089 | 16.6539 | 13.8400 | 101.42 | 2035.36 |

Hydrogen bonding networks and π-π stacking interactions (centroid-centroid distance = 3.8070 Å) stabilize the molecular packing. The benzyl group adopts a gauche conformation relative to the pyrrolidinone ring, minimizing steric hindrance.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR spectra of benzimidazole-pyrrolidinone hybrids show distinct signals:

- Pyrrolidinone protons: δ 2.60–2.77 ppm (COCH₂), 3.13–3.18 ppm (CHpyrr).

- Benzimidazole protons: δ 7.38–7.96 ppm (Ar-H), with coupling constants J = 8.1–8.4 Hz.

- Benzyl group: δ 5.99 ppm (N-CH₂).

¹³C NMR confirms carbonyl (δ 164.28 ppm) and aromatic (δ 112–145 ppm) carbons.

Infrared (IR) and Raman Spectroscopy Correlations

Key IR absorptions include:

- C=O stretch: 1703 cm⁻¹ (pyrrolidinone).

- C=N stretch: 1617 cm⁻¹ (benzimidazole).

- N-H bend: 1446 cm⁻¹.

Raman spectra show strong bands at 1388 cm⁻¹ (C-N) and 1545 cm⁻¹ (C=C).

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI-MS) of the compound yields:

Quantum Chemical Calculations of Electronic Structure

Density functional theory (DFT) studies at the B3LYP/6-311G(d,p) level reveal:

Table 2: Calculated vs. Experimental Bond Lengths

| Bond | Calculated (Å) | Experimental (Å) |

|---|---|---|

| C-N (benzimidazole) | 1.379 | 1.381 |

| C=N (benzimidazole) | 1.316 | 1.324 |

Comparative Analysis with Related Benzimidazole-Pyrrolidinone Hybrids

Properties

IUPAC Name |

4-(1H-benzimidazol-2-yl)-1-benzylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O/c22-17-10-14(12-21(17)11-13-6-2-1-3-7-13)18-19-15-8-4-5-9-16(15)20-18/h1-9,14H,10-12H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVMRDVATVAPMCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CC2=CC=CC=C2)C3=NC4=CC=CC=C4N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-benzimidazol-2-yl)-1-benzylpyrrolidin-2-one typically involves the condensation of 1,2-phenylenediamine with an appropriate aldehyde followed by cyclization. One common method involves the reaction of 1,2-phenylenediamine with benzaldehyde in the presence of a strong dehydrating agent such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester . The reaction is usually carried out under reflux conditions at elevated temperatures (140-220°C) to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield and purity. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and energy consumption .

Chemical Reactions Analysis

Types of Reactions

4-(1H-Benzimidazol-2-yl)-1-benzylpyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: The benzimidazole moiety can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring of the benzimidazole moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.

Substitution: Halogenating agents such as bromine or chlorine can be used for electrophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole moiety typically yields N-oxides, while reduction of the pyrrolidinone ring results in the corresponding alcohol.

Scientific Research Applications

Chemical Properties and Mechanism of Action

The compound exhibits significant interactions with biological macromolecules, primarily through its ability to bind to tubulin proteins, disrupting microtubule assembly. This mechanism is crucial in its pharmacological effects, which include:

- Antiviral Activity : Potential to inhibit viral replication.

- Antitumor Activity : Induction of apoptosis in cancer cells.

- Antimicrobial Activity : Inhibition of bacterial growth.

- Anti-inflammatory Effects : Modulation of inflammatory pathways.

Medicinal Chemistry

The compound is being explored for its therapeutic potential in treating various diseases. Notable applications include:

- Cancer Therapy : Studies have indicated that derivatives of benzimidazole compounds can act as effective antitumor agents by targeting microtubules, leading to cell cycle arrest and apoptosis in cancer cells.

- Antiviral Research : Research has shown that similar compounds possess the ability to inhibit viral enzymes, making them candidates for antiviral drug development.

Biochemical Studies

Due to its ability to interact with proteins and enzymes, this compound serves as a valuable tool in biochemical assays. It can be used to investigate:

- Protein Binding Studies : Understanding the binding affinity and specificity of the compound towards various proteins.

- Enzyme Inhibition Assays : Evaluating the inhibitory effects on specific enzymes involved in disease pathways.

Agricultural Applications

Research into benzimidazole derivatives has highlighted their potential as anthelmintic agents against parasitic infections in livestock. The compound may serve as a lead structure for developing new anthelmintics.

Material Science

The unique chemical structure allows for the synthesis of novel materials with specific properties. Applications include:

- Polymer Chemistry : Utilization as a building block in synthesizing advanced polymers with enhanced thermal and mechanical properties.

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal demonstrated that 4-(1H-benzimidazol-2-yl)-1-benzylpyrrolidin-2-one exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to its ability to disrupt microtubule dynamics, leading to cell cycle arrest at the metaphase stage.

Case Study 2: Antiviral Properties

In another investigation, derivatives were tested for their antiviral efficacy against influenza viruses. Results indicated that modifications to the benzyl group enhanced lipophilicity and bioavailability, improving antiviral activity.

Mechanism of Action

The mechanism of action of 4-(1H-benzimidazol-2-yl)-1-benzylpyrrolidin-2-one involves its interaction with various molecular targets. The benzimidazole moiety can bind to nucleic acids and proteins, affecting their function. This interaction can inhibit enzyme activity or disrupt protein-protein interactions, leading to various biological effects .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The compound’s analogs differ primarily in substituents at the 1-position (pyrrolidinone nitrogen) and 4-position (benzimidazole substituents). Key examples include:

Notes:

- Lipophilicity : The benzyl group in the target compound contributes to moderate lipophilicity (logP ~2.5–3.0), whereas analogs with halogenated (e.g., 2-fluorobenzyl ) or alkylated (e.g., butyl ) groups exhibit higher logP values (~3.5–4.0), improving membrane permeability but reducing aqueous solubility.

Crystallographic and Computational Insights

- Crystal Packing: The target compound’s benzimidazole and pyrrolidinone moieties form intermolecular hydrogen bonds (N–H···O), stabilizing its lattice . Fluorinated analogs (e.g., ) exhibit altered packing due to C–F···H interactions, impacting solubility .

- Docking Studies : Molecular docking reveals that the benzimidazole nitrogen interacts with conserved residues in HCV NS5B (e.g., Arg200), while the benzyl group occupies a hydrophobic pocket . Substituting benzyl with 3-methylphenyl (as in ) reduces binding affinity by ~30% .

Biological Activity

4-(1H-benzimidazol-2-yl)-1-benzylpyrrolidin-2-one is a compound that has garnered attention for its potential therapeutic applications. As a derivative of benzimidazole, it belongs to a class of compounds known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article examines the biological activity of this compound through various studies, providing insights into its mechanisms, efficacy, and potential applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula: C18H17N3O

- Molecular Weight: 291.35 g/mol

- CAS Number: 847396-32-1

Antimicrobial Activity

Research has shown that benzimidazole derivatives exhibit significant antimicrobial properties. In a study evaluating various benzimidazole compounds, it was found that those with a pyrrolidine moiety demonstrated enhanced activity against both Gram-positive and Gram-negative bacteria. The compound this compound was specifically noted for its ability to inhibit the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ciprofloxacin .

Anticancer Properties

Benzimidazole derivatives have been extensively studied for their anticancer potential. The compound has shown promise in inhibiting cell proliferation in various cancer cell lines. For instance, in vitro studies indicated that it could induce apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways, leading to cell cycle arrest at the G2/M phase .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Induction of apoptosis via caspase activation |

| HeLa | 15.0 | G2/M phase cell cycle arrest |

Neuroprotective Effects

Recent studies have suggested neuroprotective effects of certain benzimidazole derivatives against neurodegenerative diseases. The compound this compound was evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. It exhibited an IC50 value of 8.5 µM, indicating a strong potential for cognitive enhancement and neuroprotection .

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is often influenced by their structural characteristics. Modifications on the benzyl and pyrrolidine rings can significantly affect their pharmacological properties. For instance:

- Substituents on the benzyl ring : Electron-donating groups enhance antimicrobial activity.

- Pyrrolidine modifications : Alterations in the nitrogen substituents can improve AChE inhibition.

This relationship underscores the importance of optimizing chemical structures to enhance therapeutic efficacy.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections demonstrated that treatment with this compound led to significant improvements in infection resolution rates compared to standard antibiotic therapy.

- Case Study on Cancer Treatment : In an experimental model of breast cancer, administration of the compound resulted in reduced tumor size and improved survival rates in treated mice compared to control groups.

Q & A

Q. Methodological Focus

- Low solubility : Use polar aprotic solvents (DMF, DMSO) for dissolution and gradual anti-solvent addition ().

- Byproduct formation : Employ preparative HPLC with C18 columns and acetonitrile/water gradients ().

- Crystallization issues : Seed crystals or use mixed solvents (e.g., ethanol/water) to induce nucleation ().

How are computational tools integrated into the design of benzimidazole-based therapeutics?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.